molecular formula C7H10N2O B13596535 1-ethyl-5-(oxiran-2-yl)-1H-imidazole

1-ethyl-5-(oxiran-2-yl)-1H-imidazole

Cat. No.: B13596535
M. Wt: 138.17 g/mol
InChI Key: OCYZKEMWRMBFFR-UHFFFAOYSA-N
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Description

1-Ethyl-5-(oxiran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both an imidazole ring and an epoxide group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The imidazole ring is known for its stability and ability to participate in hydrogen bonding, while the epoxide group is highly reactive, making this compound valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the alkylation of imidazole with ethyl halides to introduce the ethyl group. This is followed by the epoxidation of the resulting compound using peracids or other oxidizing agents to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

Common Reagents and Conditions:

    Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Diols or hydroxy derivatives.

    Reduction: Alcohols or diols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-5-(oxiran-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(oxiran-2-yl)-1H-imidazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to enzyme inhibition or modification of protein function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

    1-Ethyl-5-(oxiran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-Ethyl-5-methylfuran: Contains an ethyl group and an oxygen-containing ring but lacks the imidazole structure.

Uniqueness: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole is unique due to the combination of its imidazole ring and epoxide group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-ethyl-5-(oxiran-2-yl)imidazole

InChI

InChI=1S/C7H10N2O/c1-2-9-5-8-3-6(9)7-4-10-7/h3,5,7H,2,4H2,1H3

InChI Key

OCYZKEMWRMBFFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CO2

Origin of Product

United States

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